molecular formula C19H15ClFNO4 B11400611 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11400611
M. Wt: 375.8 g/mol
InChI Key: QWRMCSJBFLOFLG-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic molecule belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of both chloro and fluoro substituents in the molecule enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out to introduce the chloro and hydroxy groups at the desired positions on the chromen-2-one core.

    Acetamide Formation: The final step involves the reaction of the substituted chromen-2-one with 4-fluorobenzylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-chlorophenyl)methyl]acetamide
  • 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-bromophenyl)methyl]acetamide

Uniqueness

  • The presence of the fluoro substituent in 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide enhances its pharmacological properties compared to its chloro and bromo analogs.
  • The combination of chloro and fluoro substituents provides a unique profile of biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15ClFNO4

Molecular Weight

375.8 g/mol

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H15ClFNO4/c1-10-13-6-15(20)16(23)8-17(13)26-19(25)14(10)7-18(24)22-9-11-2-4-12(21)5-3-11/h2-6,8,23H,7,9H2,1H3,(H,22,24)

InChI Key

QWRMCSJBFLOFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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